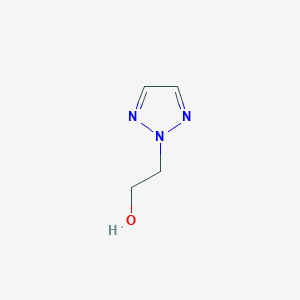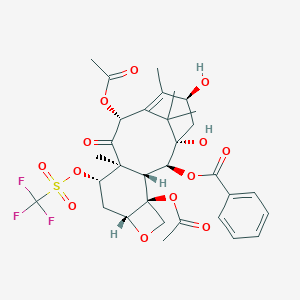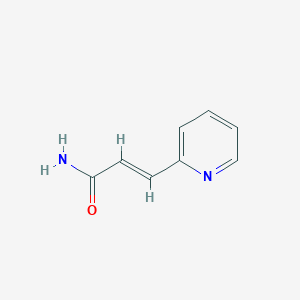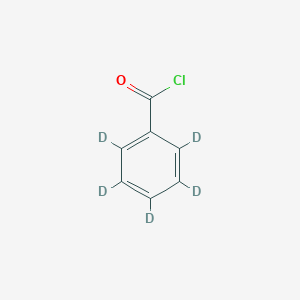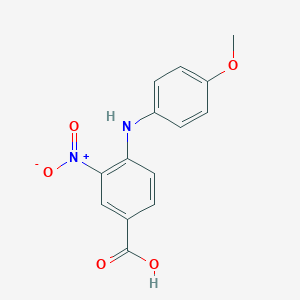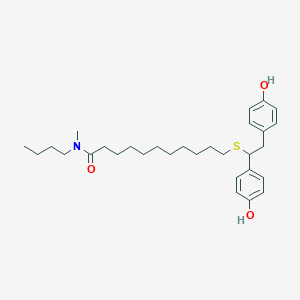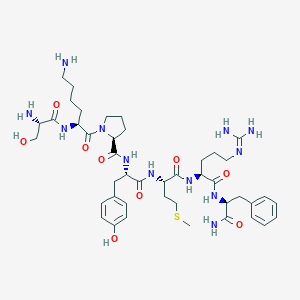
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide, commonly known as SLPTMRA, is a peptide that has gained significant attention in the field of scientific research. This peptide has been shown to have various biochemical and physiological effects, making it a potential candidate for future research.
Mécanisme D'action
The mechanism of action of SLPTMRA is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, leading to the activation of various signaling pathways. This, in turn, leads to the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
SLPTMRA has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a wide range of bacteria, including drug-resistant strains. Additionally, SLPTMRA has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. SLPTMRA has also been shown to modulate the immune system, leading to increased production of cytokines and chemokines. Finally, SLPTMRA has been shown to improve wound healing, promoting the growth of new blood vessels and the formation of new tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SLPTMRA in lab experiments is its stability. SLPTMRA is resistant to degradation by proteases, making it an ideal candidate for in vitro and in vivo studies. Additionally, SLPTMRA is relatively easy to synthesize using SPPS, making it readily available for research purposes. One limitation of using SLPTMRA in lab experiments is its cost. The synthesis of SLPTMRA can be expensive, limiting its use in some research settings.
Orientations Futures
There are several future directions for the study of SLPTMRA. One potential direction is the development of new antimicrobial and anticancer drugs based on SLPTMRA. Additionally, SLPTMRA could be studied further for its potential use in immunotherapy and wound healing. Finally, the mechanism of action of SLPTMRA could be studied in more detail to gain a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, SLPTMRA is a peptide that has gained significant attention in the field of scientific research. It has been shown to have various biochemical and physiological effects, making it a potential candidate for future research. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of SLPTMRA have been discussed in this paper. Further research is needed to fully understand the potential of SLPTMRA in various therapeutic applications.
Méthodes De Synthèse
SLPTMRA can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the use of a solid support, typically a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, in a specific sequence, until the desired peptide is formed. The final product is then cleaved from the resin and purified using various chromatographic techniques.
Applications De Recherche Scientifique
SLPTMRA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, SLPTMRA has been studied for its ability to modulate the immune system and improve wound healing.
Propriétés
Numéro CAS |
144909-42-2 |
|---|---|
Nom du produit |
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide |
Formule moléculaire |
C43H66N12O9S |
Poids moléculaire |
927.1 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O9S/c1-65-22-18-31(39(61)50-30(12-7-20-49-43(47)48)38(60)53-33(36(46)58)23-26-9-3-2-4-10-26)51-40(62)34(24-27-14-16-28(57)17-15-27)54-41(63)35-13-8-21-55(35)42(64)32(11-5-6-19-44)52-37(59)29(45)25-56/h2-4,9-10,14-17,29-35,56-57H,5-8,11-13,18-25,44-45H2,1H3,(H2,46,58)(H,50,61)(H,51,62)(H,52,59)(H,53,60)(H,54,63)(H4,47,48,49)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
BDVQHXGSEWXYON-POFDKVPJSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N |
SMILES canonique |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N |
Autres numéros CAS |
144909-42-2 |
Séquence |
SKPYMRF |
Synonymes |
Ser-Lys-Pro-Tyr-Met-Arg-Phe-NH2 seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide SKPYMRFamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



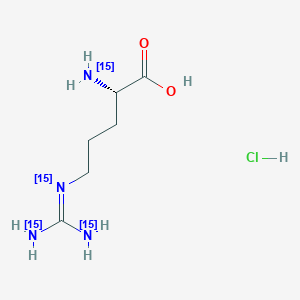
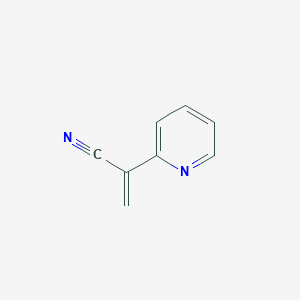
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
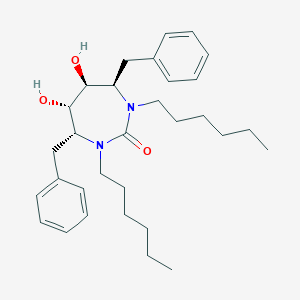
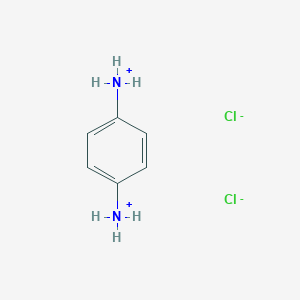
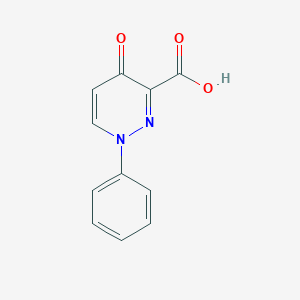
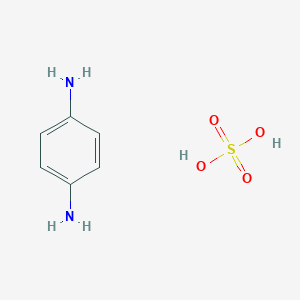
![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)
